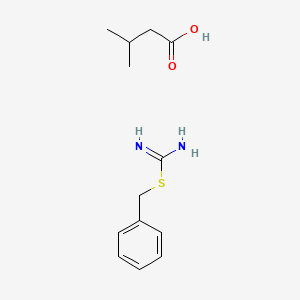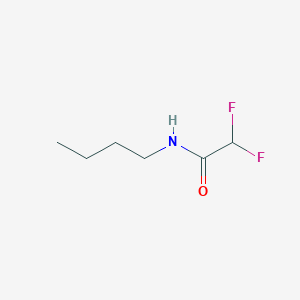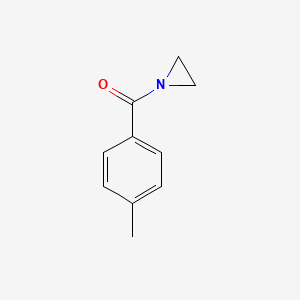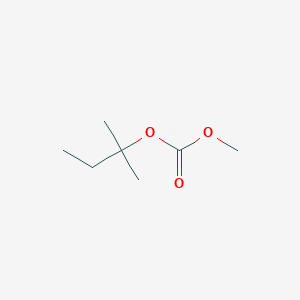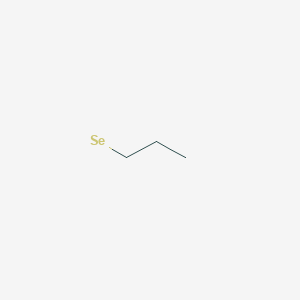
CID 13166020
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1-selenol: is an organoselenium compound characterized by the presence of a selenium atom bonded to a propane chain. It is structurally similar to thiols but contains selenium instead of sulfur. This compound is part of the selenol family, which are known for their unique chemical properties and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1-selenol can be synthesized through the reaction of organolithium reagents or Grignard reagents with elemental selenium, followed by acidification. For example, the reaction of phenylmagnesium bromide with selenium followed by acidification can generate benzeneselenol . Another method involves the alkylation of selenourea, followed by hydrolysis .
Industrial Production Methods: Industrial production methods for propane-1-selenol are not well-documented due to the limited commercial applications of selenols. the general approach involves the use of organolithium or Grignard reagents with selenium, similar to laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: Propane-1-selenol undergoes various chemical reactions, including:
Oxidation: Selenols are easily oxidized due to the weaker Se-H bond compared to the S-H bond in thiols.
Reduction: Selenols can be reduced to selenolates, which are highly nucleophilic and rapidly oxidized by air.
Substitution: Selenols can participate in nucleophilic substitution reactions, replacing halogen atoms or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and tosylates are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Selenenic acids or diselenides.
Reduction: Selenolates.
Substitution: Alkyl selenides.
Scientific Research Applications
Chemistry: Propane-1-selenol is used in organic synthesis as a precursor for various organoselenium compounds. It is also used in the synthesis of selenium-containing polymers, which exhibit unique optical and electrical properties .
Biology and Medicine: Selenols, including propane-1-selenol, play a role in biological processes due to their presence in selenoproteins. These proteins are involved in antioxidant defense and redox regulation . Selenols are also being investigated for their potential anticancer properties .
Industry: In industry, selenols are used in the production of high refractive index polymeric materials and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of propane-1-selenol involves its ability to undergo redox reactions. The selenolate anion, formed by deprotonation of the selenol group, is highly nucleophilic and can participate in various biochemical processes. Selenoproteins, which contain selenol groups, function as antioxidants by reducing reactive oxygen species and maintaining redox balance .
Comparison with Similar Compounds
Methaneselenol (Methylselenol): Contains a methyl group instead of a propane chain.
Ethaneselenol: Contains an ethyl group instead of a propane chain.
2-Propaneselenol: Contains a different structural arrangement of the propane chain.
Uniqueness: Propane-1-selenol is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. Compared to methaneselenol and ethaneselenol, propane-1-selenol has a longer carbon chain, which can affect its solubility and interaction with other molecules .
Properties
Molecular Formula |
C3H7Se |
|---|---|
Molecular Weight |
122.06 g/mol |
InChI |
InChI=1S/C3H7Se/c1-2-3-4/h2-3H2,1H3 |
InChI Key |
CDTXNMNJANXDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
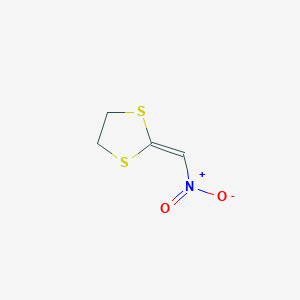
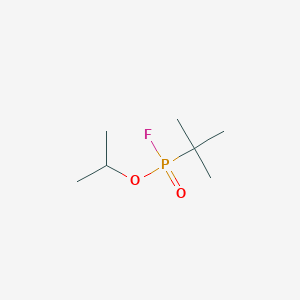
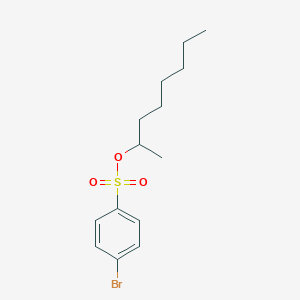
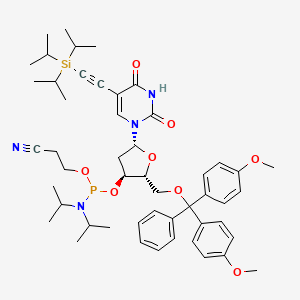
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
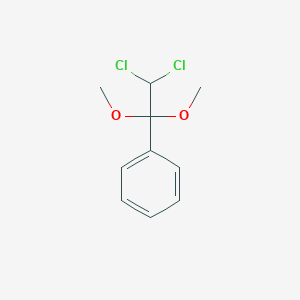
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
